5-Bromo-4-hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
5-Bromo-4-hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one is a complex organic compound belonging to the class of isoindolones. Isoindolones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable precursor, followed by hydroxylation and methoxylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, leading to dehalogenation.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and thiourea (NH₂CSNH₂) are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5-Bromo-4-hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-hydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one: Lacks the methoxy group at the 7-position.
4-Hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one: Lacks the bromine atom at the 5-position.
5-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one: Lacks the hydroxyl group at the 4-position.
Uniqueness
The presence of the bromine, hydroxyl, and methoxy groups in 5-Bromo-4-hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
919800-52-5 |
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Molecular Formula |
C10H10BrNO3 |
Molecular Weight |
272.09 g/mol |
IUPAC Name |
5-bromo-4-hydroxy-7-methoxy-2-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C10H10BrNO3/c1-12-4-5-8(10(12)14)7(15-2)3-6(11)9(5)13/h3,13H,4H2,1-2H3 |
InChI Key |
BTXGSWRZBONKEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1=O)C(=CC(=C2O)Br)OC |
Origin of Product |
United States |
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